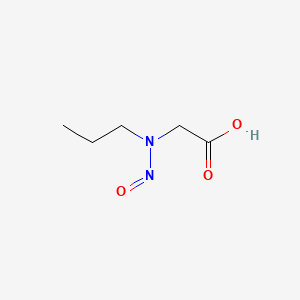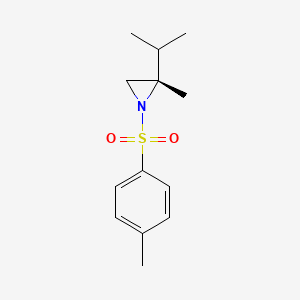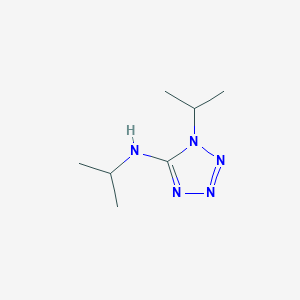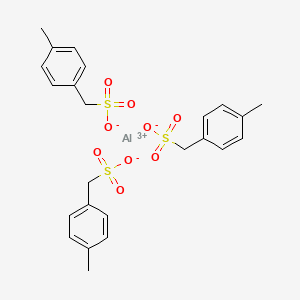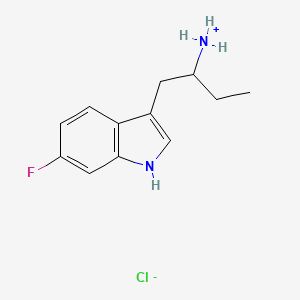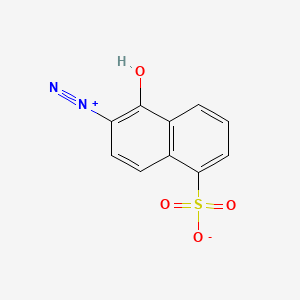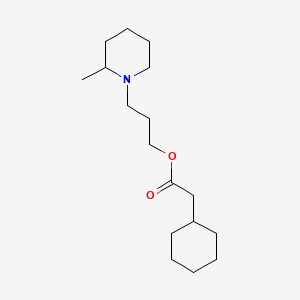
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide is a complex organic compound with a unique structure that includes a carbamate ester and an ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of dimethylcarbamic acid with 4-ethyl-2-(trimethylammonio)phenol in the presence of an iodide source. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and may be catalyzed by a base to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release active metabolites, while the ammonium group can facilitate binding to specific biological targets. The pathways involved may include enzymatic hydrolysis and receptor-mediated signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Carbamic acid, dimethyl-, ethyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, methyl ester
Uniqueness
Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide is unique due to the presence of both a carbamate ester and an ammonium group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63981-68-0 |
|---|---|
Molekularformel |
C14H23IN2O2 |
Molekulargewicht |
378.25 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyloxy)-4-ethylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H23N2O2.HI/c1-7-11-8-9-12(16(4,5)6)13(10-11)18-14(17)15(2)3;/h8-10H,7H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OVSKYGPDVIGVSI-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
